molecular formula C18H26O B12400564 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3

Cat. No.: B12400564
M. Wt: 261.4 g/mol
InChI Key: DNRJTBAOUJJKDY-HPRDVNIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with hexamethylindanone and acetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of anhydrous ferric chloride (FeCl3) and 1,2-dichloroethane as the solvent.

    Procedure: The mixture is stirred at a controlled temperature of 20-25°C, followed by heating to 40°C for further reaction. The product is then isolated by washing with sodium hydroxide (NaOH) solution and water, followed by drying with anhydrous potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are commonly used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 has various scientific research applications :

    Chemistry: Used as a reference standard in analytical chemistry for the determination of musk compounds in fragrances.

    Biology: Studied for its potential endocrine-disrupting effects in aquatic organisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Widely used in the fragrance industry for its musky odor.

Mechanism of Action

The mechanism of action of 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor .

Comparison with Similar Compounds

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3 is unique due to its specific structure and odor profile. Similar compounds include :

    Acetyl hexamethyl tetralin: Known for its similar musky odor but with slight variations in the molecular structure.

    6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another musk compound with a similar structure but different functional groups.

    7-Acetyl-1,1,3,4,4,6-hexamethyltetralin: Shares a similar backbone but differs in the position of acetyl groups.

These compounds are used in similar applications but may have different olfactory properties and chemical reactivity.

Biological Activity

1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone-d3, commonly known as Tonalide or its derivatives, is a synthetic musk compound widely utilized in the fragrance industry. Its chemical structure comprises a polycyclic framework that contributes to its distinctive olfactory properties. This article explores the biological activity of Tonalide-d3, focusing on its pharmacological effects, environmental impact, and potential health implications.

  • Molecular Formula : C18H26O
  • Molecular Weight : 258.3984 g/mol
  • CAS Number : 1506-02-1
  • Density : 0.919 g/cm³
  • Boiling Point : 356.8°C at 760 mmHg
  • Flash Point : >100°C

1. Hormonal Activity

Tonalide has been studied for its potential endocrine-disrupting properties. Research indicates that synthetic musks like Tonalide can mimic estrogenic activity in vitro. In a study by Krause et al. (2010) , Tonalide was shown to activate estrogen receptors in human cell lines at concentrations typically found in environmental samples. This raises concerns about its impact on reproductive health and development in wildlife and humans.

2. Toxicological Studies

The toxicological profile of Tonalide has been evaluated in various studies:

  • Acute Toxicity : In rodent models, Tonalide exhibited low acute toxicity with an LD50 greater than 2000 mg/kg body weight when administered orally .
  • Chronic Exposure : Long-term exposure studies have revealed potential liver toxicity and alterations in metabolic enzyme activities in rats . These findings suggest that chronic exposure could lead to significant health risks.

3. Environmental Impact

Tonalide is not biodegradable and poses significant environmental risks. It has been detected in wastewater effluents and surface waters due to its widespread use in personal care products . Its persistence in the environment raises concerns regarding bioaccumulation and potential effects on aquatic life.

Case Study 1: Endocrine Disruption

A study conducted on fish species exposed to Tonalide demonstrated significant alterations in reproductive behavior and hormone levels. The exposure led to decreased fertility rates and abnormal development of offspring . This study highlights the ecological risks associated with synthetic musk compounds.

Case Study 2: Human Health Implications

Research involving human populations exposed to fragrances containing Tonalide indicated a correlation between exposure and increased incidences of allergies and skin sensitivities. A cohort study found that individuals frequently using perfumed products had higher rates of contact dermatitis .

Table of Biological Activity Findings

Study TypeFindingsReference
Hormonal ActivityActivation of estrogen receptorsKrause et al. (2010)
Acute ToxicityLD50 > 2000 mg/kg in rodents
Chronic ExposureLiver toxicity observed
Environmental ImpactDetected in wastewater; non-biodegradable
Ecological EffectsReduced fertility in fish
Human HealthIncreased allergies among users

Properties

Molecular Formula

C18H26O

Molecular Weight

261.4 g/mol

IUPAC Name

2,2,2-trideuterio-1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3/i3D3

InChI Key

DNRJTBAOUJJKDY-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC2=C(C=C1C)C(C(CC2(C)C)C)(C)C

Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C

Origin of Product

United States

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